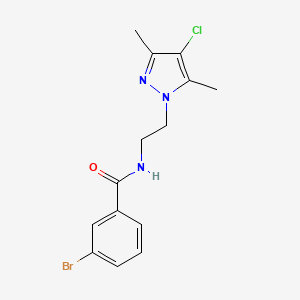
3-bromo-N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C14H15BrClN3O and its molecular weight is 356.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds containing imidazole and indole moieties have been known to interact with a broad range of targets, including enzymes, receptors, and ion channels .
Mode of Action
The presence of the bromine atom might also allow for halogen bonding with certain targets .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body due to their lipophilic nature .
Result of Action
Similar compounds have been known to exert a variety of effects, including anti-inflammatory, antitumor, antidiabetic, and antioxidant activities .
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s solubility and stability can be affected by the pH of the environment, while its interaction with its targets can be influenced by temperature and the presence of other molecules .
生物活性
3-Bromo-N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Molecular Formula : C16H16BrClN4O
Molecular Weight : 395.69 g/mol
CAS Number : Not specified in the search results.
The compound's biological activity is largely attributed to its structural features, particularly the presence of the pyrazole ring and the bromine substituent. Pyrazole derivatives have been shown to exhibit various pharmacological effects, including anti-inflammatory and anti-cancer activities. The halogen substituents can enhance lipophilicity and modulate receptor interactions.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, pyrazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines. A study by Aliagas-Martin et al. highlighted that certain pyrazole-based compounds showed selective inhibition of Aurora kinases, which are crucial in cell division and cancer progression .
Anti-inflammatory Effects
Compounds containing pyrazole moieties have also demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that this compound may possess similar properties, potentially making it useful in treating inflammatory diseases.
Case Studies
- Aurora Kinase Inhibition :
- Cytotoxicity in Cancer Cell Lines :
Data Table: Biological Activity Summary
属性
IUPAC Name |
3-bromo-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClN3O/c1-9-13(16)10(2)19(18-9)7-6-17-14(20)11-4-3-5-12(15)8-11/h3-5,8H,6-7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCRMYCIHOJNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)Br)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














